1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one
Overview
Description
1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a molecular formula of C16H22N2O2. It is known for its unique structure, which includes a benzofuran moiety linked to a piperidine ring via an aminoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The next step involves the formation of the piperidine ring, which can be achieved through the reductive amination of a suitable precursor. Finally, the benzofuran and piperidine units are linked via an aminoethyl chain through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran or piperidine rings.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield benzofuranones, while nucleophilic substitution on the piperidine ring can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one Hydrochloride: A salt form of the compound with similar properties but enhanced solubility.
Benzofuran Derivatives: Compounds with similar benzofuran moieties but different substituents, exhibiting diverse biological activities.
Piperidine Derivatives: Compounds with piperidine rings and various substituents, used in medicinal chemistry and drug development.
Uniqueness
This compound is unique due to its combination of a benzofuran moiety and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1-benzofuran-5-ylmethylamino)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(19)18-7-4-15(5-8-18)17-11-13-2-3-16-14(10-13)6-9-20-16/h2-3,10,15,17H,4-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDYPHYZQGHPON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC3=C(C=C2)OCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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